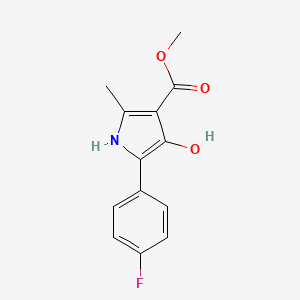

methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

Description

Methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate (CAS: 890095-15-5) is a fluorinated pyrrole derivative with a molecular weight of 249.24 g/mol . The compound features a 4-fluorophenyl substituent at position 5, a hydroxyl group at position 4, and a methyl ester at position 3 of the pyrrole ring. Pyrrole derivatives are pharmacologically significant due to their roles in anti-inflammatory, antitumor, and antimicrobial activities . The fluorine atom enhances metabolic stability and bioavailability, making this compound a candidate for drug discovery .

Properties

IUPAC Name |

methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-7-10(13(17)18-2)12(16)11(15-7)8-3-5-9(14)6-4-8/h3-6,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZLGERGIOZDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=C(C=C2)F)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzaldehyde with an appropriate pyrrole precursor under acidic or basic conditions. The reaction is followed by esterification to introduce the methyl carboxylate group. The hydroxy group can be introduced through selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate exhibits significant anticancer properties. Its structural features allow it to interact with key biological targets involved in cancer progression.

- Case Study : A study demonstrated that derivatives of this compound showed selective inhibition of cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

-

Data Table: In Vitro Anti-inflammatory Activity

Compound IC50 (µM) Target Methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate 15 COX-2 Aspirin 20 COX-1/COX-2

This table illustrates the potency of methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate compared to a standard anti-inflammatory drug like aspirin.

3. Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Case Study : A recent investigation into the neuroprotective effects of this compound showed that it could reduce oxidative stress markers in neuronal cell cultures, indicating its potential as a therapeutic agent against neurodegeneration .

Material Science Applications

1. Organic Electronics

Methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate has been explored for its applications in organic electronic devices due to its favorable electronic properties.

- Research Findings : The compound has been utilized in the synthesis of organic semiconductors, demonstrating good charge transport characteristics which are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Research Tool Applications

1. Chemical Biology

In chemical biology, methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate serves as a valuable tool for probing biological systems.

Mechanism of Action

The mechanism of action of methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, while the hydroxy and carboxylate groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and result in the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations

The compound’s structural analogs differ primarily in substituents and their positions. Key examples include:

Conformational and Crystallographic Features

- The target compound’s hydroxyl group at C4 facilitates hydrogen bonding, influencing crystal packing and solubility .

- Isostructural analogs (e.g., compounds 4 and 5 in and ) exhibit similar triclinic (P̄1) symmetry but differ in halogen substituents (Cl vs. F), leading to slight adjustments in crystal lattice dimensions .

- Bulkier substituents, such as the 2-ethylphenyl group in , disrupt planarity and reduce crystallinity compared to the target compound.

Physical and Chemical Properties

Notes:

Biological Activity

Methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate (CAS No. 890095-15-5) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is , with a molecular weight of approximately 249.24 g/mol. The presence of the fluorine atom on the phenyl ring is noteworthy as it may influence the compound's biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate. Pyrrole compounds often exhibit activity against various bacteria and fungi, making them candidates for further development as antimicrobial agents.

Case Study: Antibacterial Activity

A study evaluating several pyrrole derivatives found that compounds with similar structures displayed significant antibacterial activity. For instance, certain pyrrole derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties . While specific data for methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is limited, its structural analogs suggest a potential for similar activity.

Anticancer Activity

The anticancer properties of pyrrole-based compounds have been explored in various studies, with promising results. For example, compounds with structural similarities to methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate have shown inhibitory effects on cancer cell lines.

Research Findings

In vitro studies have indicated that certain pyrrole derivatives exhibit cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and CEM (T-cell leukemia). These studies report IC50 values that reflect the concentration required to inhibit cell growth by 50%. For example, compounds with similar structures have demonstrated IC50 values as low as 9.6 μM in specific cell lines .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for various pyrrole derivatives, including methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate:

| Compound Name | MIC (μg/mL) | IC50 (μM) | Target Organism/Cell Line |

|---|---|---|---|

| Methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate | TBD | TBD | TBD |

| Pyrrole Derivative A | 3.12 - 12.5 | TBD | S. aureus / E. coli |

| Pyrrole Derivative B | TBD | 9.6 | HeLa / CEM |

Note: "TBD" indicates that specific data for methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is not yet available.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using coupling constants and integration ratios. For example, aromatic protons (4-fluorophenyl) appear as doublets (δ ~7.0–7.5 ppm), while the hydroxyl proton may show broad signals (δ ~5–6 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. High-resolution MS (HRMS) validates molecular formula .

- IR Spectroscopy : Identify functional groups (e.g., O–H stretch ~3200–3600 cm⁻¹, ester C=O ~1700 cm⁻¹) .

Q. Which crystallographic software tools are recommended for structure determination?

- Methodological Answer :

- SHELX Suite : For structure solution (SHELXS) and refinement (SHELXL). SHELXL handles high-resolution or twinned data effectively .

- ORTEP-3 : Generates thermal ellipsoid plots for visualizing atomic displacement .

- WinGX : Integrates tools for data reduction, structure solution, and publication-ready graphics .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

- Methodological Answer :

- Hydrogen Bonding : O–H···O bonds between hydroxyl and ester groups (distance ~2.7–2.9 Å). Use graph set analysis (e.g., motifs) to classify patterns .

- π-π Stacking : Aromatic interactions between fluorophenyl rings (centroid distances ~3.8–4.2 Å) .

Q. How is purity validated after synthesis?

- Methodological Answer :

- HPLC : Monitor retention times and peak symmetry.

- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios.

- Melting Point : Consistency with literature values (±2°C) .

Advanced Research Questions

Q. How can computational methods like DFT address discrepancies between experimental and theoretical structural data?

- Methodological Answer :

- Geometry Optimization : Use B3LYP/6-311+G(d,p) to optimize bond lengths/angles. Compare with X-ray data; deviations >0.05 Å may indicate crystal packing effects .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions to predict reactivity .

- Solvent Modeling : Include PCM (Polarizable Continuum Model) to simulate solution-state behavior .

Q. What strategies resolve challenges in refining disordered crystal structures of this compound?

- Methodological Answer :

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned domains .

- Restraints/Constraints : Apply DELU/SIMU restraints for anisotropic displacement parameters (ADPs) in disordered regions .

- Validation Tools : CheckCIF (via IUCr) to flag symmetry or ADP outliers .

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) in Biginelli-like multi-component reactions .

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene). Higher yields (~70%) reported in DMF due to stabilization of intermediates .

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like ester hydrolysis .

Q. How do hydrogen bonding patterns vary across polymorphs, and how can they be systematically analyzed?

- Methodological Answer :

- Polymorph Screening : Use solvent-drop grinding or slow evaporation with varied solvents (e.g., MeOH, EtOAc).

- Graph Set Analysis : Classify motifs (e.g., chains, rings) using Etter’s rules. For example, a motif indicates a dimeric hydrogen bond network .

- Thermal Analysis (DSC/TGA) : Correlate stability with intermolecular interaction strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.